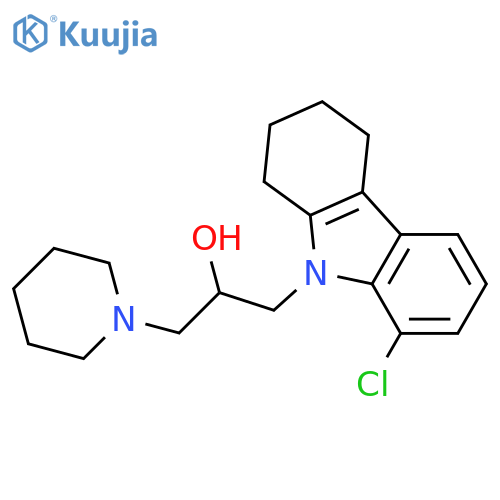Cas no 123063-86-5 (1-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol)

123063-86-5 structure
商品名:1-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol
CAS番号:123063-86-5
MF:C20H27ClN2O
メガワット:346.894184350967
CID:5394166
1-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-piperidin-1-ylpropan-2-ol
- 1-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol
-
- インチ: 1S/C20H27ClN2O/c21-18-9-6-8-17-16-7-2-3-10-19(16)23(20(17)18)14-15(24)13-22-11-4-1-5-12-22/h6,8-9,15,24H,1-5,7,10-14H2
- InChIKey: ACMRDSJKTZGCFH-UHFFFAOYSA-N
- ほほえんだ: C(N1C2=C(C=CC=C2Cl)C2=C1CCCC2)C(O)CN1CCCCC1
1-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3352-0052-15mg |
1-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol |
123063-86-5 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
| Life Chemicals | F3352-0052-20μmol |
1-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol |
123063-86-5 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3352-0052-5mg |
1-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol |
123063-86-5 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3352-0052-5μmol |
1-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol |
123063-86-5 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3352-0052-2mg |
1-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol |
123063-86-5 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3352-0052-10μmol |
1-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol |
123063-86-5 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3352-0052-2μmol |
1-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol |
123063-86-5 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3352-0052-1mg |
1-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol |
123063-86-5 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3352-0052-3mg |
1-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol |
123063-86-5 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3352-0052-10mg |
1-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol |
123063-86-5 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
1-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol 関連文献
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
123063-86-5 (1-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol) 関連製品
- 61549-49-3(9-Decenenitrile)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
